3-(Methyl(phenyl)amino)acrylaldehyde
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(Methyl(phenyl)amino)acrylaldehyde often involves innovative methods that enable the formation of complex molecules from simpler precursors. For example, a novel strategy involving an I2/FeCl3-promoted cascade reaction of aryl methyl ketones with 8-aminoquinolines has been developed, facilitating the synthesis of (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes by merging annulation with ring deconstruction (Xu et al., 2021). This approach highlights the creative strategies employed in the synthesis of complex acrylaldehyde derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Methyl(phenyl)amino)acrylaldehyde reveals significant insights into their reactivity and properties. For instance, the analysis of (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate showed that the mean planes of the methyl acrylate unit and the phenyl ring are approximately orthogonal to each other, providing a basis for understanding the compound's reactivity and interaction potential (Gangadharan et al., 2011).
Chemical Reactions and Properties
The unique structure of 3-(Methyl(phenyl)amino)acrylaldehyde enables a wide range of chemical reactions. For example, the synthesis and application of 3,5-bis(acrylaldehyde) BODIPY for the detection of cysteine and homocysteine in living cells highlight the compound's utility in chemical sensing applications (Madhu, Gonnade, & Ravikanth, 2013). Such applications demonstrate the compound's functional versatility and its potential in biomedical research.
Scientific Research Applications
Synthesis and Detection Applications
Research has shown the synthesis of compounds like 3,5-bis(acrylaldehyde) BODIPY for the selective detection of cysteine and homocysteine in living cells, highlighting its utility in bioanalytical chemistry (S. Madhu, R. Gonnade, & M. Ravikanth, 2013). Such compounds exhibit higher selectivity towards these biomolecules compared to other amino acids and thiol-containing compounds, which is crucial for accurate biological assessments and diagnostics.
Photoluminescence and Photoredox Applications
Further, the development of high-performance photoredox photoinitiating systems based on derivatives like 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile for 3D printing photopolymerization processes showcases the adaptability of these compounds in advanced material sciences (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019). This illustrates their potential in creating efficient photoinitiating systems for radical polymerization, cationic photopolymerization, and thiol-ene photopolymerization processes under soft irradiation conditions.
Organic Synthesis and Catalysis
Another application area is in organic synthesis, where compounds such as (E)-3-(2-Acyl-1H-benzo[d]imidazol-4-yl)acrylaldehyde derivatives are synthesized through innovative methodologies like I2/FeCl3-promoted dual C(sp3)-H amination/C-N bond cleavage. This demonstrates the role of these compounds in facilitating the ring opening of unactivated N-heteroaromatic compounds, thereby enriching the toolbox for synthetic chemists in creating diverse organic molecules (Cheng Xu, Guodong Yin, Fengcheng Jia, Yan‐Dong Wu, & A. Wu, 2021).
Polymer Science
In the realm of polymer science, controlled radical polymerization of acrylamides containing the l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization has been explored. This research area focuses on synthesizing homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, contributing to the development of polymers with specific properties for biomedical applications (H. Mori, K. Sutoh, & T. Endo, 2005).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its vapors or mists, avoiding skin and eye contact, and using personal protective equipment .
properties
IUPAC Name |
(E)-3-(N-methylanilino)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOTKLYENPQLK-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287034 | |
Record name | (2E)-3-(Methylphenylamino)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl(phenyl)amino)acrylaldehyde | |
CAS RN |
34900-01-1, 14189-82-3 | |
Record name | (2E)-3-(Methylphenylamino)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34900-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(Methylphenylamino)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenal, 3-(methylphenylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenal, 3-(methylphenylamino)-, (E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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